3-Methoxy-6-(3-nitrophenyl)pyridazine
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Overview
Description
3-Methoxy-6-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(3-nitrophenyl)pyridazine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using methoxyacetyl chloride under basic conditions to yield the desired pyridazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas over Pd/C.
Reduction: Hydrogen gas over Pd/C.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: 3-Methoxy-6-(3-aminophenyl)pyridazine.
Substitution: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Scientific Research Applications
3-Methoxy-6-(3-nitrophenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(3-nitrophenyl)pyridazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and methoxy groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the methoxy and nitrophenyl substituents.
3-Methoxy-6-phenylpyridazine: Similar structure but without the nitro group.
6-(3-Nitrophenyl)pyridazine: Similar structure but without the methoxy group.
Uniqueness
3-Methoxy-6-(3-nitrophenyl)pyridazine is unique due to the presence of both methoxy and nitrophenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
3-methoxy-6-(3-nitrophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASWBVVCLSJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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